molecular formula C13H14N4S B14898471 n-(3-(1h-Pyrazol-1-yl)propyl)benzo[d]thiazol-2-amine

n-(3-(1h-Pyrazol-1-yl)propyl)benzo[d]thiazol-2-amine

Cat. No.: B14898471
M. Wt: 258.34 g/mol
InChI Key: NEZJCIFZGGTZPW-UHFFFAOYSA-N
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Description

N-(3-(1H-Pyrazol-1-yl)propyl)benzo[d]thiazol-2-amine is a benzothiazole derivative featuring a pyrazole-substituted propylamine side chain. The benzothiazole core is a privileged scaffold in medicinal chemistry due to its diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties . The pyrazole moiety, a five-membered heterocycle with two adjacent nitrogen atoms, enhances molecular interactions with biological targets, such as kinases and receptors .

Properties

Molecular Formula

C13H14N4S

Molecular Weight

258.34 g/mol

IUPAC Name

N-(3-pyrazol-1-ylpropyl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C13H14N4S/c1-2-6-12-11(5-1)16-13(18-12)14-7-3-9-17-10-4-8-15-17/h1-2,4-6,8,10H,3,7,9H2,(H,14,16)

InChI Key

NEZJCIFZGGTZPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NCCCN3C=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-Pyrazol-1-yl)propyl)benzo[d]thiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with 3-bromopropyl pyrazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-Pyrazol-1-yl)propyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Potassium carbonate (K2CO3) in DMF or DMSO.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole or pyrazole rings.

    Reduction: Reduced forms of the compound, potentially altering the functional groups on the benzothiazole or pyrazole rings.

    Substitution: Substituted derivatives where the pyrazole ring has been modified.

Scientific Research Applications

N-(3-(1H-Pyrazol-1-yl)propyl)benzo[d]thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N-(3-(1H-Pyrazol-1-yl)propyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key analogs and their properties are compared below:

Table 1. Structural and Physicochemical Comparisons
Compound Name Substituents Melting Point (°C) Yield (%) Key Spectral Data (NMR/IR) Source
N-(3-(1H-Pyrazol-1-yl)propyl)benzo[d]thiazol-2-amine Pyrazole-propylamine Not reported Not reported Not available Hypothetical
N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine Pyrazole-methylamine 108–110 53.08 1H NMR (CDCl₃): δ 7.72 (s, 1H, pyrazole)
N-Phenylbenzo[d]thiazol-2-amine Phenyl 156–158 65–85 1H NMR (CDCl₃): δ 7.45–7.30 (m, aromatic)
N-(3-Phenylpropyl)benzo[d]thiazol-2-amine Phenylpropylamine 99–102 90 HRMS: m/z 281.1184 (M+H⁺)
N-(3-(Imidazol-1-yl)propyl)-5-chloro-4-methylbenzo[d]thiazol-2-amine Imidazole-propylamine, Cl, Me Not reported Not reported CAS: 1177300-68-3; MW: 306.82
N-(3-(Imidazol-1-yl)propyl)-4-ethoxybenzo[d]thiazol-2-amine Imidazole-propylamine, ethoxy Not reported Not reported Purity: 95%; MW: 302.40
Key Observations:

Heterocyclic vs. Aromatic Side Chains: Pyrazole and imidazole analogs (e.g., ) exhibit lower melting points compared to phenyl-substituted derivatives (e.g., ), likely due to reduced crystallinity from flexible alkyl chains.

Synthetic Efficiency :

  • Yields for phenylpropylamine derivatives (e.g., 90% for ) exceed those of pyrazole-methylamine analogs (53.08% in ), suggesting steric or electronic challenges in pyrazole coupling reactions.
Table 2. Bioactivity Comparisons
Compound Name Bioactivity Mechanism/Application Source
N-(3-(Imidazol-1-yl)propyl)benzo[d]thiazol-2-amine derivatives Anti-inflammatory Suppression of prostaglandin E2 (PGE2)
N-Phenylbenzo[d]thiazol-2-amine Antiproliferative Triazole ring formation for drug design
N-(3-Phenylpropyl)benzo[d]thiazol-2-amine Not explicitly reported Structural analog for SAR studies
Benzo[d]thiazole-isoquinoline hybrids Anticancer DNA intercalation, kinase inhibition
Key Insights:
  • Imidazole-propylamine derivatives (e.g., ) demonstrate anti-inflammatory activity by inhibiting PGE2, a pro-inflammatory mediator.

Computational and Crystallographic Studies

  • Crystal Packing : The crystal structure of (E)-N-(4-propyloxybenzylidene)benzo[d]thiazol-2-amine reveals intermolecular hydrogen bonding between the thiazole NH and oxygen atoms, stabilizing the lattice . Similar interactions may govern the solubility and stability of pyrazole/imidazole analogs.

Biological Activity

N-(3-(1H-Pyrazol-1-yl)propyl)benzo[d]thiazol-2-amine is a synthetic compound that combines a pyrazole moiety with a benzo[d]thiazole structure. Its unique chemical composition, represented by the formula C13H14N4SC_{13}H_{14}N_{4}S, suggests potential biological activities that merit detailed exploration. This article reviews its biological activity, synthesis, and therapeutic potential based on diverse sources.

Structural Characteristics

The compound features:

  • Pyrazole Ring : A five-membered ring with two adjacent nitrogen atoms.
  • Benzo[d]thiazole Ring : A fused benzene and thiazole ring structure.

This structural combination is critical for its biological properties, particularly in medicinal chemistry applications.

Antimicrobial Properties

Recent studies have indicated that compounds containing pyrazole and benzo[d]thiazole moieties exhibit significant antimicrobial activities. For instance, derivatives similar to this compound have shown promising results against various pathogens:

CompoundMIC (μg/mL)Activity
7b0.22 - 0.25Highly active against Staphylococcus aureus and Staphylococcus epidermidis
4a15.6 - 125Moderate activity against Cryptococcus neoformans
1028 - 168Active against E. coli and Salmonella typhimurium

In vitro studies have demonstrated that certain derivatives can inhibit biofilm formation, which is crucial for treating persistent infections .

The biological activity of this compound is believed to be linked to its interaction with specific biological targets such as enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit enzymes that are vital for microbial growth.
  • Receptor Modulation : It might interact with cellular receptors, influencing signal transduction pathways.

Study on Antimicrobial Efficacy

A study focused on five pyrazole derivatives, including this compound, assessed their antimicrobial efficacy through minimum inhibitory concentration (MIC) tests. The results indicated that some derivatives displayed potent activity against gram-positive and gram-negative bacteria, suggesting a broad spectrum of antimicrobial action.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, ensuring high yields and purity. The synthetic route includes:

  • Formation of the pyrazole moiety.
  • Coupling with the benzo[d]thiazole structure.
  • Purification through recrystallization techniques.

Characterization methods such as NMR spectroscopy and mass spectrometry confirm the identity and purity of the synthesized compound .

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond antimicrobial activity. Its structural analogs have been explored for:

  • Anticancer Activity : Some compounds within this class exhibit cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects : There is emerging evidence suggesting that these compounds may modulate inflammatory responses.

Q & A

Basic: How can researchers optimize the synthesis yield of N-(3-(1H-Pyrazol-1-yl)propyl)benzo[d]thiazol-2-amine?

Methodological Answer:
Yield optimization involves adjusting reaction conditions such as stoichiometry, catalysts, and purification methods. For example:

  • Catalyst Use : Copper(I) bromide and cesium carbonate in DMSO at 35°C improved coupling efficiency in similar thiazole derivatives .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) effectively isolates the compound, as demonstrated for N-substituted benzothiazol-2-amine derivatives .
  • Reagent Stoichiometry : A 1:1.2 molar ratio of amine to acylating agent minimizes side products .

Basic: What spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.9 ppm) and pyrazole/benzothiazole carbons (δ 140–160 ppm). For example, N-(3-Chlorophenyl)benzo[d]thiazol-2-amine shows distinct aromatic splitting patterns .
  • HPLC : Purity (>98%) is confirmed using acetonitrile/water gradients (e.g., tR = 3.1–5.1 min) .
  • IR Spectroscopy : Absorptions at ~1635 cm⁻¹ (C=N) and ~3429 cm⁻¹ (NH₂) validate functional groups .

Basic: What in vitro assays are suitable for initial pharmacological screening?

Methodological Answer:

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., IC₅₀ values for thiazole derivatives in leukemia cells) .
  • Antimicrobial Screening : Agar diffusion assays for gram-positive/negative bacteria (e.g., zone-of-inhibition comparisons) .
  • Anti-inflammatory Tests : COX-2 inhibition assays using ELISA kits .

Advanced: How can one design a one-pot synthesis to streamline production?

Methodological Answer:

  • Trichloroisocyanuric Acid (TCCA) : Mediates cyclization and oxidation in thiazole synthesis, reducing step count .
  • Microwave-Assisted Reactions : Accelerate condensation (e.g., 30 minutes vs. 24 hours for pyrazole-thiazole hybrids) .
  • Computational Guidance : Reaction path search algorithms (e.g., ICReDD’s quantum chemical calculations) predict optimal conditions .

Advanced: How do computational docking studies elucidate its mechanism of action?

Methodological Answer:

  • Target Identification : Dock the compound into protein active sites (e.g., EGFR kinase or bacterial dihydrofolate reductase) using AutoDock Vina .
  • Binding Affinity : Compare docking scores (e.g., ΔG = -8.5 kcal/mol) with known inhibitors .
  • Pharmacophore Mapping : Align pyrazole and benzothiazole moieties with key receptor residues .

Advanced: How to resolve contradictions between in vitro activity and in vivo efficacy?

Methodological Answer:

  • Bioavailability Studies : Measure plasma concentration via LC-MS/MS to assess absorption limitations .
  • Metabolic Stability : Incubate with liver microsomes; low stability may explain poor in vivo results .
  • Prodrug Design : Modify amine groups (e.g., acetyl protection) to enhance membrane permeability .

Advanced: What strategies assess enantiomer-specific effects in pharmacological activity?

Methodological Answer:

  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak AD-H (e.g., tR differences of 0.5–1.2 min) .
  • Asymmetric Synthesis : Use chiral auxiliaries (e.g., (S)-BINOL) to produce enantiopure batches .
  • Biological Testing : Compare IC₅₀ values of R- and S-enantiomers in target assays .

Advanced: How to evaluate oxidative metabolic stability in preclinical studies?

Methodological Answer:

  • Cytochrome P450 Assays : Incubate with recombinant CYP3A4/2D6 and quantify metabolites via HRMS .
  • Reactive Metabolite Screening : Trapping studies with glutathione (GSH) to detect thiol adducts .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to block oxidation sites .

Advanced: What structural features drive its anticancer activity?

Methodological Answer:

  • SAR Analysis :

    SubstituentActivity (IC₅₀, μM)Source
    Pyrazole-propyl2.1
    Benzothiazole-amine4.8
  • Hydrophobic Interactions : Alkyl chains (e.g., propyl) enhance membrane penetration .

  • Hydrogen Bonding : The amine group interacts with Asp86 in EGFR kinase .

Advanced: How to mitigate oxidative metabolism issues in lead optimization?

Methodological Answer:

  • Deuterium Incorporation : Replace labile hydrogens (e.g., CH₃ → CD₃) to slow CYP450-mediated oxidation .
  • Heterocycle Replacement : Substitute benzothiazole with pyridothiazole to reduce metabolic hotspots .
  • Prodrug Approaches : Mask amines with enzymatically cleavable groups (e.g., carbamates) .

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